molecular formula C5H15N3 B14690645 1,4-Butanediamine, 2-(aminomethyl)- CAS No. 31333-62-7

1,4-Butanediamine, 2-(aminomethyl)-

Cat. No.: B14690645
CAS No.: 31333-62-7
M. Wt: 117.19 g/mol
InChI Key: GSHSCASTCVYMCJ-UHFFFAOYSA-N
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Description

1,4-Butanediamine, 2-(aminomethyl)-, also known as 2-(aminomethyl)-1,4-butanediamine, is an organic compound with the molecular formula C5H15N3. It is a diamine, meaning it contains two amine groups, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, 2-(aminomethyl)- can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobutane with ammonia, followed by hydrogenation. Another method includes the microbial synthesis using metabolically engineered strains of Escherichia coli, which can ferment glucose to produce bio-based butane diamine .

Industrial Production Methods

Industrial production of 1,4-Butanediamine, 2-(aminomethyl)- often involves large-scale chemical synthesis using the aforementioned methods. The microbial synthesis route is particularly promising for sustainable and eco-friendly production, as it utilizes renewable resources and reduces reliance on fossil fuels .

Chemical Reactions Analysis

Key Reactions of 1,4-Butanediamine (Putrescine)

While the exact 2-(aminomethyl) derivative is not covered, 1,4-butanediamine’s reactivity provides a framework for understanding potential transformations:

Acylation

  • Reacts with acid chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl derivatives.

Alkylation

  • Forms quaternary ammonium salts when exposed to alkyl halides (e.g., methyl iodide).

Condensation Reactions

  • Participates in nucleophilic substitution with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.

Polymerization

  • Acts as a building block in polyamide synthesis, reacting with dicarboxylic acids to form cross-linked polymers.

Reactions of N-Boc-Protected 1,4-Butanediamine

N-Boc-1,4-butanediamine (N-(tert-butoxycarbonyl)-1,4-butanediamine) is a key intermediate in organic synthesis. Its reactivity includes:

Guanidination

  • Reacts with cyanamide to form guanidine derivatives. For example, treatment with cyanamide under reflux yields N-Boc-protected agmatine, which can be deprotected with trifluoroacetic acid (TFA) to produce agmatine .

ReactantConditionsProductYieldReference
N-Boc-1,4-butanediamine + CyanamideReflux in dichloromethaneN-Boc-protected agmatine90%

Amination of Biomass-Derived Oxygenates

Catalytic amination of 1,4-butanediol (1,4-BDO) with ammonia or primary amines produces 4-amino-1-butanol and derivatives. Ru-based catalysts (e.g., [RuHCl(CO)(PPh₃)₃] + triphos) achieve high selectivity (∼97%) under optimized conditions .

CatalystConditionsProductSelectivityReference
Ru-PNP Pincer150–180 °C, 5–30 bar H₂4-Amino-1-butanol~97%

Scientific Research Applications

1,4-Butanediamine, 2-(aminomethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: It plays a role in the study of polyamines, which are important for cell growth and function.

    Medicine: It is investigated for its potential in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of biopolyamides and other engineering materials

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, 2-(aminomethyl)- involves its interaction with various molecular targets. In biological systems, it can act as a precursor to polyamines, which are involved in cellular processes such as DNA stabilization, protein synthesis, and cell proliferation. The compound can also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine (Putrescine): Similar structure but lacks the additional aminomethyl group.

    1,5-Pentamethylenediamine: Contains an additional methylene group compared to 1,4-Butanediamine.

    Hexamethylenediamine: Longer carbon chain with six methylene groups.

Uniqueness

1,4-Butanediamine, 2-(aminomethyl)- is unique due to its additional aminomethyl group, which provides distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized polymers and other complex molecules .

Properties

CAS No.

31333-62-7

Molecular Formula

C5H15N3

Molecular Weight

117.19 g/mol

IUPAC Name

2-(aminomethyl)butane-1,4-diamine

InChI

InChI=1S/C5H15N3/c6-2-1-5(3-7)4-8/h5H,1-4,6-8H2

InChI Key

GSHSCASTCVYMCJ-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CN)CN

Origin of Product

United States

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